molecular formula C4H2ClIN2 B1415080 5-Chloro-2-iodopyrimidine CAS No. 874676-81-0

5-Chloro-2-iodopyrimidine

Cat. No.: B1415080
CAS No.: 874676-81-0
M. Wt: 240.43 g/mol
InChI Key: BWDLBDLGVMLSCS-UHFFFAOYSA-N
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Description

5-Chloro-2-iodopyrimidine is an organic molecule that belongs to the class of trifluoromethylated molecules . It is a halogenated derivative of pyrimidine and has a molecular formula of C4H2ClIN2 . It can be catalyzed with copper, which is responsible for its unique reactivity .


Synthesis Analysis

The synthesis of this compound involves a reaction with 57% HI (48 ml) and dichloropyrimidine (6 g). The mixture is stirred for 4 hours, and then treated with K2CO3 solution (32 g, 60 ml). The resulting pale yellow solid is collected by filtration, washed with water, and dried .


Molecular Structure Analysis

The molecular formula of this compound is C4H2ClIN2 . The InChI string representation is InChI=1S/C4H2ClIN2/c5-3-1-7-4 (6)8-2-3/h1-2H .


Chemical Reactions Analysis

This compound can be used as a reagent in the multi-step synthesis of (±)-epibatidine. It may also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 240.43 . The predicted boiling point is 316.6±34.0 °C, and the predicted density is 2.187±0.06 g/cm3 . It is slightly soluble in water .

Scientific Research Applications

Photolysis in Organic Synthesis

  • Photolysis of 5-iodo-, 2-chloro-5-iodo-, and 2,4-dichloro-5-iodo-pyrimidine in solutions like benzene or heteroarenes provides a convenient route to synthesize 5-phenyl- and 5-heteroaryl-pyrimidines. This method is efficient and yields high results, making it significant in organic synthesis (Allen et al., 1977).

Synthesis of Substituted Pyrimidine Compounds

  • 5-Bromo-2-iodopyrimidine, a compound similar to 5-Chloro-2-iodopyrimidine, has been used in palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to the efficient synthesis of many substituted pyrimidine compounds. This highlights its potential as an intermediate in the synthesis of diverse pyrimidines (Goodby et al., 1996).

Labeling and Tracking

  • The synthesis of 5-Amino-4-iodopyrimidine, labeled with stable isotopes like carbon-13 and nitrogen-15, starting from commercially available labeled diethylmalonate and formamide, shows the utility of iodopyrimidines in labeling for tracking and analytical purposes (Latli et al., 2008).

Chemical Synthesis and Characterization

  • The preparation and characterization of 5-halogenopyrimidines, including chloro- and iodo-substituted variants, reveal their utility in creating diverse chemical structures, which could be useful in various synthetic applications (Nishiwaki, 1966).

Enhancing Antitumor Activity

  • While not directly related to this compound, studies on 5-chloro-2,4-dihydroxypyridine (CDHP) have shown its ability to enhance the antitumor activity of fluoropyrimidines by inhibiting dihydropyrimidine dehydrogenase (DPD) activity in human tumor cells, indicating the potential role of chloro-iodopyrimidines in cancer treatment (Takechi et al., 2002).

Synthesis Under Microwave Irradiation

  • The efficient synthesis of 5-iodopyrimidine derivatives using iodine and NaOH as an iodizating agent in water under microwave irradiation presents an eco-friendly method for producing these compounds, demonstrating the adaptability of such processes for this compound (Qu Gui-rong, 2008).

Coordination Chemistry

  • The structural diversity in the self-assembly of Ag(I) complexes containing 2-amino-5-halopyrimidine, including 5-iodopyrimidine variants, shows the significance of such compounds in coordination chemistry and the formation of complex structures (Wu et al., 2011).

Safety and Hazards

5-Chloro-2-iodopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

5-Chloro-2-iodopyrimidine is commonly used as a building block in the synthesis of biologically active molecules, such as kinase inhibitors, antiviral agents, and herbicides . It is also used in the pharmaceutical and agrochemical industries .

Mechanism of Action

Target of Action

5-Chloro-2-iodopyrimidine is an organic molecule that belongs to the class of trifluoromethylated molecules . It is a halogenated derivative of pyrimidine It is commonly used as a building block in the synthesis of biologically active molecules, such as kinase inhibitors, antiviral agents, and herbicides . These targets play crucial roles in various biological processes, including cell signaling, viral replication, and plant growth.

Mode of Action

The mode of action of this compound involves its incorporation into the desired chemical structure, enabling the formation of specific pharmacological properties . It can be catalyzed with copper, which is responsible for its unique reactivity .

Biochemical Pathways

Given its use in the synthesis of kinase inhibitors, antiviral agents, and herbicides , it can be inferred that it may affect pathways related to kinase signaling, viral replication, and plant growth.

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biological molecules it is incorporated into. As a building block in the synthesis of kinase inhibitors, antiviral agents, and herbicides , it may contribute to the inhibition of kinase activity, prevention of viral replication, or inhibition of plant growth.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to light , suggesting that exposure to light could affect its stability. Furthermore, its solubility in water could influence its action and efficacy in aqueous environments.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-iodopyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to be involved in the synthesis of kinase inhibitors, which are crucial in regulating cell signaling pathways . The compound’s halogenated structure allows it to form strong interactions with biomolecules, enhancing its reactivity and specificity in biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with kinase enzymes can lead to alterations in phosphorylation states, affecting downstream signaling pathways . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, its role in kinase inhibition involves binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events . This inhibition can lead to changes in gene expression and cellular behavior, highlighting the compound’s versatility in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its reactivity can lead to gradual degradation over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular signaling and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range elicits optimal biochemical responses, while exceeding this range results in detrimental outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its halogenated structure allows it to participate in redox reactions, influencing metabolic flux and metabolite levels . The compound’s interaction with copper as a catalyst further enhances its reactivity, making it a versatile intermediate in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular regions can enhance its interactions with target biomolecules, thereby modulating cellular processes more effectively .

Properties

IUPAC Name

5-chloro-2-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDLBDLGVMLSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652315
Record name 5-Chloro-2-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874676-81-0
Record name 5-Chloro-2-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-iodopyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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